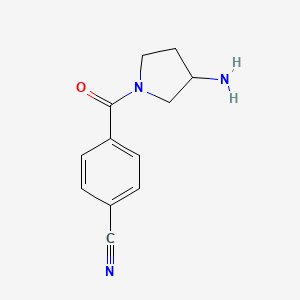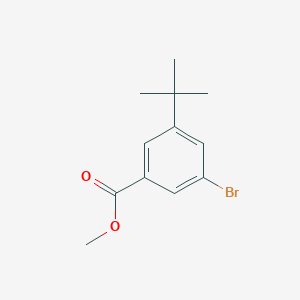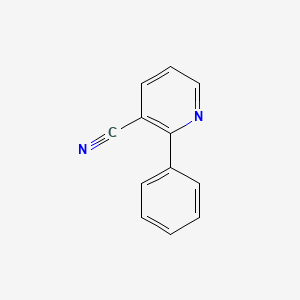
2-Phenylnicotinonitrile
Vue d'ensemble
Description
2-Phenylnicotinonitrile is a chemical compound with the CAS Number: 39065-49-1. Its molecular formula is C12H8N2 and it has a molecular weight of 180.21 . It is also known by other names such as 2-Phenylpyridine-3-carbonitrile, 2-phenyl-3-cyanopyridine, and cyanophenylpyridine .
Molecular Structure Analysis
The molecular structure of 2-Phenylnicotinonitrile consists of two nitrogen-containing rings, pyridine and pyrrolidine, linked by a carbon–carbon bond . The InChI code for 2-Phenylnicotinonitrile is 1S/C12H8N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenylnicotinonitrile include a molecular weight of 180.20 g/mol, a XLogP3-AA of 2.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 1, an exact mass of 180.068748264 g/mol, a monoisotopic mass of 180.068748264 g/mol, a topological polar surface area of 36.7 Ų, a heavy atom count of 14, and a covalently-bonded unit count of 1 .
Applications De Recherche Scientifique
Corrosion Inhibition
- Summary of Application: 2-Phenylnicotinonitrile is used as a corrosion inhibitor for carbon steel in sulfuric acid solution . This application is particularly relevant in the chemical industry where carbon steel is widely used.
- Methods of Application: The corrosion inhibition is performed using a weight-loss method and scanning electron microscopy (SEM). The impact of temperature on the inhibition mechanism is investigated at various temperatures (20–50 °C) .
- Results: The inhibitive efficiency diminished with increasing temperatures. The maximum inhibitive efficiency of 97.45% was achieved at a temperature of 20 °C, the concentration of 2- (butylamino)-4-phenylnicotinonitrile (BAPN) inhibitor of 5×10 -4 M, and H 2 SO 4 acid concentration of 0.5 M .
Cytotoxicity and Photophysical Investigations
- Summary of Application: 2-Phenylnicotinonitrile is studied for its cytotoxicity against breast cancer cell lines and its photophysical properties .
- Methods of Application: The study involves the synthesis of 2-amino-4,6-diphenylnicotinonitriles (APNs), testing their cytotoxicity against breast cancer cell lines, and investigating their photophysical properties .
- Results: Compound 3 demonstrates exceptional cytotoxicity, surpassing the potency of Doxorubicin . The fluorescence spectra of the synthesized APNs in different solvents reveal solvent-dependent shifts in the emission maximum values .
Green Synthesis of Nicotinonitriles
- Summary of Application: 2-Phenylnicotinonitrile is used in the green synthesis of nicotinonitriles via cooperative vinylogous anomeric-based oxidation . This application is particularly relevant in the field of organic synthesis.
- Methods of Application: The synthesis involves the use of nanomagnetic metal-organic frameworks . The specific experimental procedures and technical details are not provided in the available information.
- Results: The synthesis results in the formation of nicotinonitriles . However, the specific outcomes, including any quantitative data or statistical analyses, are not provided in the available information.
Nucleoside Synthesis
- Summary of Application: 2-Phenylnicotinonitrile derivatives are used in the synthesis of nucleosides . This application is particularly relevant in the field of biochemistry and medicinal chemistry.
- Methods of Application: The synthesis involves the coupling of 2-oxonicotinonitrile derivatives with peracetylated glucopyranosyl bromide in DMF containing K2CO3 .
- Results: The synthesis results in the formation of the corresponding nucleosides . However, the specific outcomes, including any quantitative data or statistical analyses, are not provided in the available information.
Green Synthesis of Nicotinonitriles
- Summary of Application: 2-Phenylnicotinonitrile is used in the green synthesis of nicotinonitriles via cooperative vinylogous anomeric-based oxidation . This application is particularly relevant in the field of organic synthesis.
- Methods of Application: The synthesis involves the use of nanomagnetic metal-organic frameworks . The specific experimental procedures and technical details are not provided in the available information.
- Results: The synthesis results in the formation of nicotinonitriles . However, the specific outcomes, including any quantitative data or statistical analyses, are not provided in the available information.
Nucleoside Synthesis
- Summary of Application: 2-Phenylnicotinonitrile derivatives are used in the synthesis of nucleosides . This application is particularly relevant in the field of biochemistry and medicinal chemistry.
- Methods of Application: The synthesis involves the coupling of 2-oxonicotinonitrile derivatives with peracetylated glucopyranosyl bromide in DMF containing K2CO3 .
- Results: The synthesis results in the formation of the corresponding nucleosides . However, the specific outcomes, including any quantitative data or statistical analyses, are not provided in the available information.
Propriétés
IUPAC Name |
2-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXSSSFLMFXUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592595 | |
| Record name | 2-Phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylnicotinonitrile | |
CAS RN |
39065-49-1 | |
| Record name | 2-Phenyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39065-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

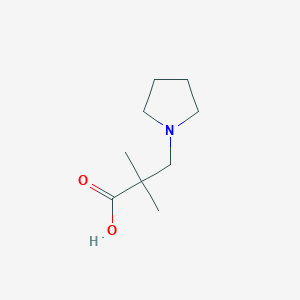
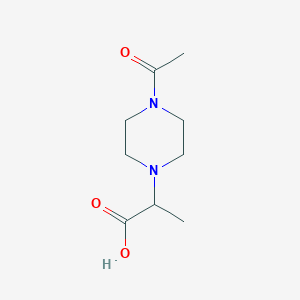
![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1369766.png)
![5,6-Dimethylbenzo[d]thiazole-2-thiol](/img/structure/B1369776.png)
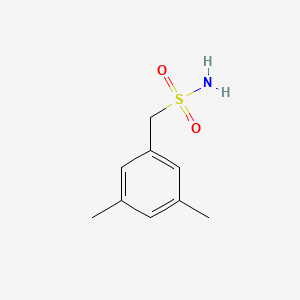
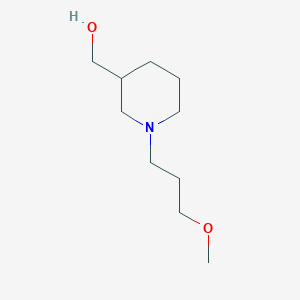
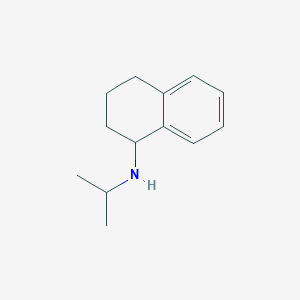
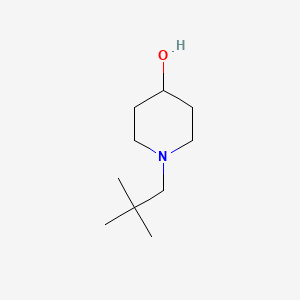
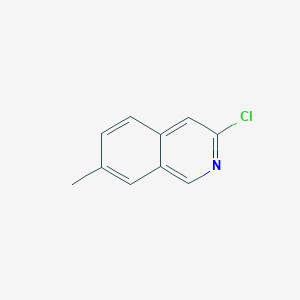
![Tert-butyl 4-(2-chloro-6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369785.png)
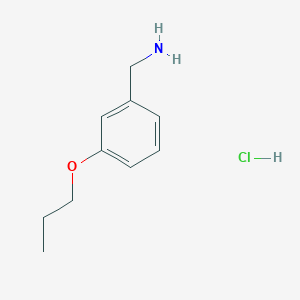
![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)
